molecular formula C24H18N4O8S2 B2731360 N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE CAS No. 328038-30-8

N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2731360
CAS No.: 328038-30-8
M. Wt: 554.55
InChI Key: QEPVBWLIUBIQOV-UHFFFAOYSA-N
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Description

N-[3,3'-Dimethoxy-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide is a complex nitroaromatic compound featuring a biphenyl core substituted with methoxy groups, nitrothiophene rings, and amide linkages. The biphenyl scaffold enhances conformational rigidity, while the nitrothiophene moieties contribute to charge-transfer properties. However, detailed experimental data on its synthesis, crystallography, or biological activity are absent in the provided evidence, necessitating reliance on structural analogs for comparative analysis .

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O8S2/c1-35-17-11-13(3-5-15(17)25-23(29)19-7-9-21(37-19)27(31)32)14-4-6-16(18(12-14)36-2)26-24(30)20-8-10-22(38-20)28(33)34/h3-12H,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPVBWLIUBIQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Nitrothiophene Derivative: This step involves nitration of thiophene to introduce nitro groups at specific positions.

    Amidation Reaction: The nitrothiophene derivative is then reacted with an amine to form the corresponding amide.

    Methoxylation: Introduction of methoxy groups at the desired positions on the phenyl rings.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Kanto Reagents Catalog

highlights spirobiindene derivatives such as (R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diol (CAS: 1297613-71-8) and its (S) -enantiomer. These compounds share a biphenyl backbone but diverge significantly in functionalization:

  • Key Differences :
    • Lack nitrothiophene or amide groups.
    • Feature hydroxyl and spirocyclic indene systems instead of methoxy and nitro substituents.
    • Higher molecular weight (556.68 g/mol vs. ~503.45 g/mol estimated for the target compound).
  • Implications : The absence of nitro groups reduces redox activity compared to the target compound, while hydroxyl groups may enhance solubility in polar solvents .

Nitroaromatic Derivatives in Theoretical Studies

discusses N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile and related nitroaromatics. These compounds share nitro substituents and aromatic backbones but differ in key aspects:

  • Electronic Properties: The dimethylamino group in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile introduces strong electron-donating effects, contrasting with the methoxy groups in the target compound. Nitrothiophene rings in the target compound likely exhibit lower aromatic stabilization than benzene derivatives, affecting charge distribution .
  • Computational Insights :
    • Quantum chemical methods (e.g., DFT) predict dipole moments and frontier molecular orbitals (HOMO-LUMO gaps) for nitroaromatics. The target compound’s dual nitro groups and thiophene rings may result in a smaller HOMO-LUMO gap, enhancing reactivity in electron-transfer processes .

Table 1: Comparative Properties of the Target Compound and Analogues

Property Target Compound (R)-Spirobiindene Derivative N-(4-dimethylamino-3,5-dinitrophenyl) Acetonitrile
Molecular Weight (g/mol) ~503.45* 556.68 ~265.2 (estimated)
Key Functional Groups Biphenyl, nitrothiophene, methoxy, amide Biphenyl, hydroxyl, spirocyclic indene Dinitrophenyl, dimethylamino, nitrile
Electron Effects Mixed (nitro EWG, methoxy EDG) Hydroxyl (EDG) Dimethylamino (EDG), nitro (EWG)
Predicted Solubility Low (nonpolar biphenyl core) Moderate (polar hydroxyl groups) Low (aromatic nitrile)
Therapeutic Potential Unreported Unreported Unreported

*Estimated based on structural formula.

Biological Activity

N-[3,3'-Dimethoxy-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. This compound features multiple functional groups, including nitro and amido groups, which are significant for its reactivity and biological activity. The synthesis of this compound involves several key steps that require careful monitoring to optimize yield and purity.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H18_{18}N4_{4}O4_{4}S2_{2}, with a molecular weight of approximately 398.43 g/mol. Its structure includes:

  • Biphenyl Core : Provides stability and hydrophobic characteristics.
  • Nitro Substituents : Enhance reactivity and potential biological interactions.
  • Amido Group : Critical for interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit activity against various biological targets, suggesting potential therapeutic applications in drug development. The following sections detail the biological activities observed in studies involving this compound.

Antimicrobial Activity

Studies have shown that related compounds exhibit promising antimicrobial properties. For instance, derivatives containing nitrothiophene substituents demonstrated selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, which indicates that the nitro group may play a crucial role in enhancing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies on A549 human lung adenocarcinoma cells showed that compounds with similar nitro-substituted heterocycles exhibited varying degrees of cytotoxicity. The presence of the nitro group was linked to increased anticancer activity, with some derivatives achieving significant reductions in cell viability compared to control treatments .

The mechanism by which this compound exerts its biological effects is believed to involve interactions at the molecular level with specific biological targets. The nitro group can undergo reduction within cells, leading to the formation of reactive species that may induce cellular stress or apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against resistant bacterial strains with IC50 values indicating potency.
Study 2Evaluated anticancer effects on A549 cells; showed significant cytotoxicity compared to standard treatments like cisplatin.
Study 3Investigated the structural activity relationship (SAR) of similar compounds; identified key functional groups responsible for enhanced biological activity.

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